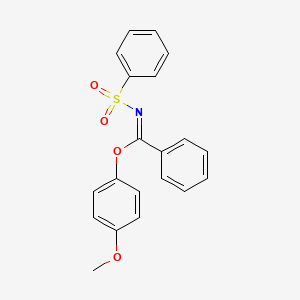
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate, also known as MPSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of imidoesters and is widely used as a reagent in organic synthesis.
科学的研究の応用
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate has been extensively studied for its potential applications in drug discovery and development. It is widely used as a reagent in organic synthesis to prepare various derivatives of this compound. These derivatives have shown promising results in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes. This compound derivatives have also been studied for their antibacterial and antifungal properties.
作用機序
The mechanism of action of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives is not fully understood. However, it is believed that they act by inhibiting the activity of specific enzymes or receptors in the body. For instance, this compound derivatives have been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a crucial role in the development of Alzheimer's disease. This compound derivatives have also been shown to inhibit the activity of tyrosinase, which is an enzyme that is involved in the production of melanin.
Biochemical and Physiological Effects:
This compound and its derivatives have shown several biochemical and physiological effects in various studies. For instance, this compound derivatives have been shown to possess antioxidant activity, which can protect cells from oxidative damage. They have also been shown to possess anti-inflammatory activity, which can reduce inflammation in the body. Additionally, this compound derivatives have been shown to possess antitumor activity, which can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives have several advantages for lab experiments. They are readily available and easy to synthesize. They are also stable and can be stored for a long time without degradation. However, they also have some limitations. For instance, this compound and its derivatives can be toxic to cells at high concentrations. Therefore, it is important to use them at appropriate concentrations to avoid unwanted effects.
将来の方向性
There are several future directions for the study of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate and its derivatives. One potential direction is to investigate their potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Another potential direction is to study their potential applications in the treatment of microbial infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its derivatives and to optimize their properties for specific applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is widely used as a reagent in organic synthesis and has shown promising results in the treatment of several diseases. Further studies are needed to understand its mechanism of action and to optimize its properties for specific applications.
合成法
The synthesis of 4-methoxyphenyl N-(phenylsulfonyl)benzenecarboximidoate involves the reaction of 4-methoxyphenyl isocyanate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with benzenecarboxylic acid to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the molar ratio of the reactants.
特性
IUPAC Name |
(4-methoxyphenyl) (Z)-N-(benzenesulfonyl)benzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-17-12-14-18(15-13-17)25-20(16-8-4-2-5-9-16)21-26(22,23)19-10-6-3-7-11-19/h2-15H,1H3/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJSLDHDNJMOJ-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916241.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)
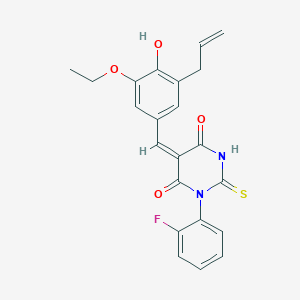
![phenyl(2-pyridinyl)methanone O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B5916299.png)
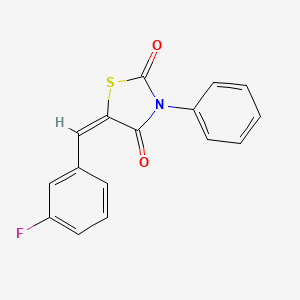
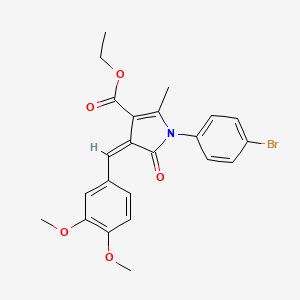
![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)
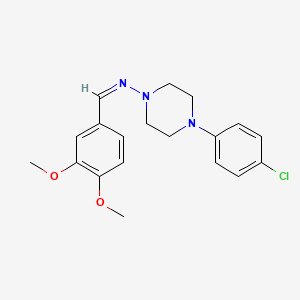
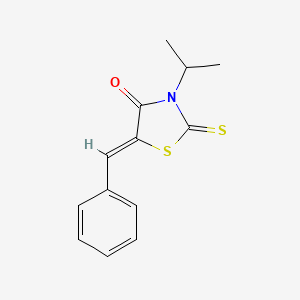
![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)